Cecropin-A

Therapeutic Index Hemolytic Selectivity Antimicrobial Peptide Safety

Cecropin A is a linear 37-residue, cationic, α-helical antimicrobial peptide (AMP) originally isolated from the hemolymph of the cecropia moth Hyalophora cecropia. With a molecular weight of approximately 4003.78 Da and CAS registry number 80451-04-3, it belongs to the cecropin family of host defense peptides characterized by an N-terminal amphipathic α-helix, a central hinge region, and a C-terminal hydrophobic α-helix.

Molecular Formula
Molecular Weight
Cat. No. B1577565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCecropin-A
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cecropin-A: A 37-Residue Cationic Antimicrobial Peptide with Quantifiable Therapeutic Selectivity for Research Procurement


Cecropin A is a linear 37-residue, cationic, α-helical antimicrobial peptide (AMP) originally isolated from the hemolymph of the cecropia moth Hyalophora cecropia [1]. With a molecular weight of approximately 4003.78 Da and CAS registry number 80451-04-3, it belongs to the cecropin family of host defense peptides characterized by an N-terminal amphipathic α-helix, a central hinge region, and a C-terminal hydrophobic α-helix [2]. Unlike many in-class AMPs, cecropin A has been systematically benchmarked against melittin, polymyxin B, colistin, magainin 2, and cecropin B across multiple independent studies, yielding a uniquely quantifiable differentiation profile grounded in comparative MIC, hemolytic selectivity, and anticancer-sparing data [3][4].

Why In-Class AMP Substitution Fails for Cecropin A: Non-Interchangeable Selectivity, Spectrum, and Membrane Discrimination


Despite sharing a cationic amphipathic α-helical architecture with melittin, magainin 2, and cecropin B, cecropin A cannot be functionally substituted by these analogs. Head-to-head data reveal that cecropin A exhibits a Relative Selective Index (HC₁₀/geometric mean MIC) of 88.89, versus 0.22 for melittin—a greater than 400-fold differential [1]. Furthermore, whereas colistin and polymyxin B lose activity against colistin-resistant clinical isolates (MIC >64 μM), cecropin A retains potent activity at 1–2 μM [1]. Substitution with cecropin B or cecropin P1 overlooks documented differences in pore-forming behavior: cecropin A forms three distinct ion channel populations (weakly cation-selective, weakly anion-selective, and nonselective), while cecropin P1 fails to form pores entirely at micromolar concentrations [2]. These differences are quantifiable and have direct consequences for experimental reproducibility and therapeutic development decisions.

Product-Specific Quantitative Evidence Guide: Cecropin A Versus Closest Analogs


Therapeutic Index: Cecropin A Demonstrates >400-Fold Higher Relative Selectivity Than Melittin for Bacterial vs. Mammalian Membranes

In a direct head-to-head panel assaying cecropin A, Trichoplusia ni cecropin, polymyxin B, colistin, and melittin against eight bacterial strains including colistin-resistant clinical isolates, cecropin A achieved a geometric mean MIC of 2.25 μM and a hemolytic concentration (HC₁₀) exceeding 100 μM (no hemolysis observed; 200 μM applied in calculation). By contrast, melittin exhibited a geometric mean MIC of 14.25 μM but caused 10% hemolysis at only 3.1 μM. The resulting Relative Selective Index (HC₁₀/GM) was 88.89 for cecropin A versus 0.22 for melittin—a 404-fold difference [1]. This places cecropin A as the most selective peptide in the panel, surpassing even T. ni cecropin (RSI 123.08, though functionally comparable) and far exceeding polymyxin B (RSI 11.19) and colistin (RSI 5.93) [1].

Therapeutic Index Hemolytic Selectivity Antimicrobial Peptide Safety

Colistin-Resistant Pathogen Coverage: Cecropin A Retains Nanomolar Potency Where Polymyxins Fail

The same head-to-head panel evaluated cecropin A against colistin-resistant clinical isolates of E. coli (ColREC 1557, ColREC 12), A. baumannii (ColRAB 1915), and K. pneumoniae (ColRKP 139). Cecropin A maintained MIC values of 1–2 μM across all four colistin-resistant strains. In stark contrast, colistin MIC values were 4–8 μM against ColREC strains and >64 μM against ColRAB 1915 and ColRKP 139. Polymyxin B similarly failed against the latter strains (MIC 64 to >64 μM) [1]. This demonstrates that cecropin A's membrane-disrupting mechanism circumvents the LPS-modification-based resistance mechanisms (e.g., phosphoethanolamine transferase-mediated lipid A modification) that inactivate polymyxins [1].

Colistin Resistance MDR Gram-Negative Last-Resort Antibiotic Alternative

Anticancer Selectivity: Cecropin A Spares Benign Fibroblasts While Reducing Bladder Cancer Cell Viability at IC₅₀ 73–220 μg/mL

In a study directly comparing cecropin A and cecropin B against four bladder cancer cell lines (RT4, RT112, T24, SUP) and both murine (NIH/3T3) and human (HFF) fibroblast lines, cecropin A reduced tumor cell viability with average IC₅₀ values ranging from 73.29 to 220.05 μg/mL across cell lines. Critically, benign fibroblasts were significantly less susceptible or entirely unaffected at equivalent concentrations. LDH release assays confirmed membrane disruption in tumor cells but not in fibroblasts, and scanning electron microscopy visualized lethal membrane disruption selectively in bladder cancer cells [1]. In contrast to melittin—which is broadly cytotoxic and hemolytic at low micromolar concentrations (HC₁₀ = 3.1 μM) [2]—cecropin A's tumor-selective profile provides a quantifiable differentiation for anticancer screening applications.

Bladder Cancer Tumor-Selective Cytotoxicity Anticancer Peptide

Anti-Inflammatory Mechanism: Cecropin A Engages Multi-Pathway MAPK Suppression (ERK, JNK, p38) Not Reported for Melittin or Magainin 2

Cecropin A at sub-bactericidal concentrations (0.1–5 μM) suppressed nitrite production and the release of pro-inflammatory cytokines mTNF-α, mIL-1β, mMIP-1, and mMIP-2 in LPS-stimulated RAW264.7 macrophages. Mechanistically, cecropin A inhibited LPS-induced phosphorylation of ERK, JNK, and p38 MAPK, leading to prevention of COX-2 expression [1]. At 25 μM, cecropin A significantly blocked the expression of mTNF-α, mIL-1β, and mMIP-2 mRNA [2]. This dual antimicrobial–anti-inflammatory activity is not shared by melittin, which activates inflammatory pathways and is itself a potent hemolytic and pro-inflammatory agent at comparable concentrations [3]. The class-level inference is that cecropin A's LPS-binding capacity—confirmed in prior cecropin–melittin hybrid studies—enables simultaneous pathogen killing and endotoxin neutralization, a property absent in most clinically used antibiotics and many AMPs [1].

Anti-Inflammatory Peptide MAPK Pathway Sepsis Endotoxemia

Antifungal Activity: Cecropin A Achieves Sub-μg/mL MIC Against Candida albicans with Rapid 40-Minute Killing Kinetics

Cecropin A displays potent fungicidal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 0.9 μg/mL and a minimum fungicidal concentration (MFC) of 1.8 μg/mL, as determined by the micro-broth dilution method. Killing kinetic analysis demonstrated that cecropin A at its MFC could eliminate C. albicans within 40 minutes. Electron microscopy revealed that cecropin A caused cell wall roughening, nicking, and eventual cell necrosis, accompanied by increased membrane permeability, fluidity changes, and reactive oxygen species (ROS) overproduction leading to mitochondrial membrane potential collapse [1]. A separate study confirmed that cecropin A, cecropin B, and porcine cecropin P1 all inhibit and kill yeast-phase C. albicans with exceedingly low cytotoxicity toward human Jurkat cells, extending the peptide's differentiation to include broad-spectrum antifungal utility [2].

Antifungal Peptide Candida albicans Fungicidal Kinetics

Anaerobic Pathogen Coverage: Cecropin A Outperforms Temporin A and Nisin Against Clinically Relevant Anaerobes with Broad-Spectrum MICs of 4–50 μg/mL

In a comparative broth microdilution study testing cecropin A, nisin, temporin A, and catestatin against five anaerobic reference strains, cecropin A demonstrated the broadest and most potent activity profile. Against Cutibacterium acnes ATCC 6919, cecropin A achieved an MIC of 4 μg/mL (MBC 8 μg/mL), while nisin required 40 mg/mL. For Peptostreptococcus anaerobius ATCC 27337, cecropin A MIC was 8 μg/mL (MBC 32 μg/mL) versus temporin A at 500 μg/mL (MBC >500 μg/mL). Against Bacteroides fragilis ATCC 25285, cecropin A MIC was 50 μg/mL (MBC 500 μg/mL). Catestatin proved completely ineffective against all strains tested [1]. This places cecropin A as the most consistently active AMP across clinically relevant anaerobic species in this panel.

Anaerobic Infection Bacteroides fragilis Cutibacterium acnes Antimicrobial Peptide

Cecropin A: Best-Fit Research and Industrial Application Scenarios Based on Quantified Differentiation


MDR Gram-Negative Antibacterial Lead Development Targeting Colistin-Resistant Acinetobacter and Enterobacterales

Cecropin A's retained potency against colistin-resistant clinical isolates (MIC 1–2 μM where colistin MIC exceeds 64 μM) [1] makes it a high-priority lead scaffold for programs addressing polymyxin-resistant Gram-negative infections. Unlike polymyxin B or colistin, cecropin A does not rely on initial electrostatic interaction with lipid A phosphate groups that are modified in resistant strains. Procurement of cecropin A for structure–activity relationship (SAR) optimization or hybrid peptide engineering (e.g., cecropin A–melittin fusions) provides a validated starting point with demonstrated resistance circumvention.

Bladder Cancer Intravesical Therapy with Benign Tissue-Sparing Profile

The demonstration that cecropin A reduces bladder cancer cell viability (IC₅₀ 73–220 μg/mL) while sparing benign murine and human fibroblasts [2] directly supports its evaluation as an intravesical agent for non-muscle-invasive bladder cancer. This selectivity profile differentiates cecropin A from broadly cytotoxic chemotherapeutics (mitomycin, doxorubicin) currently used for intravesical instillation, which lack tumor–benign discrimination. Procurement for oncology-focused AMP screening panels is warranted where tissue-sparing cytotoxicity is a selection criterion.

Sepsis and Endotoxemia Models Requiring Combined Antimicrobial and Anti-Inflammatory Activity

Cecropin A's dual capability—bactericidal activity against MDR Gram-negative pathogens plus multi-pathway MAPK suppression (ERK, JNK, p38) leading to reduced TNF-α, IL-1β, and COX-2 expression [3]—positions it uniquely for sepsis and endotoxemia animal models. Most clinically used antibiotics lack endotoxin-neutralizing activity, and the LPS release associated with bacteriolytic antibiotics can exacerbate septic shock. Cecropin A should be prioritized for procurement by groups studying host-directed adjunctive anti-infective strategies where simultaneous pathogen clearance and inflammation dampening are required.

Topical Antifungal Formulation Development Against Azole-Resistant Candida albicans

With an MIC of 0.9 μg/mL and MFC of 1.8 μg/mL against C. albicans—coupled with rapid 40-minute fungicidal kinetics and exceedingly low cytotoxicity toward human Jurkat cells [4]—cecropin A is a strong candidate for topical antifungal product development. Its membrane-permeabilizing mechanism is distinct from ergosterol-pathway-targeting azoles, offering a resistance-orthogonal mode of action. Procurement for formulation compatibility testing, stability studies, and efficacy evaluation against fluconazole-resistant clinical isolates is directly supported by the quantitative fungicidal data.

Quote Request

Request a Quote for Cecropin-A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.